molecular formula C10H18N4O B1373350 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1251101-02-6

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Cat. No.: B1373350
CAS No.: 1251101-02-6
M. Wt: 210.28 g/mol
InChI Key: YKOUFZWBCNJRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and an oxadiazole moiety

Scientific Research Applications

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine has several scientific research applications:

Biochemical Analysis

Biochemical Properties

1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein-tyrosine phosphatase 1B and chemokine receptor type 4, exhibiting selective agonist properties . These interactions suggest that this compound may influence signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated cytotoxic activity against both tumor and non-tumor mammalian cell lines, including rat glial cells, human cervical cells, colon adenocarcinoma cells, mouse embryo cells, and rat heart myoblasts . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism, potentially leading to altered cellular responses and outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with various enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression . These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under specific conditions, but its degradation products may also have biological activity . Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds and potential side effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound is processed within the body and its overall impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific tissues . These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine typically involves the formation of the oxadiazole ring followed by the introduction of the piperazine moiety. One common method involves the cyclization of an appropriate amidoxime with an acyl chloride to form the oxadiazole ring. This intermediate is then reacted with an ethyl halide to introduce the ethyl group. Finally, the piperazine ring is introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield ethyl alcohol or acetic acid, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring.

Mechanism of Action

The mechanism of action of 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole moiety can act as a hydrogen bond acceptor, allowing the compound to bind to specific sites on proteins or other biomolecules .

Comparison with Similar Compounds

  • 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
  • 1-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
  • 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Uniqueness: 1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

3-ethyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-9-12-10(15-13-9)8(2)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUFZWBCNJRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C(C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.